molecular formula C12H12ClN B8621073 2-Chloro-4-isopropylquinoline

2-Chloro-4-isopropylquinoline

Cat. No.: B8621073
M. Wt: 205.68 g/mol
InChI Key: NJKNPEHTSYWZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-isopropylquinoline is a halogenated quinoline derivative characterized by a chlorine atom at the 2-position and an isopropyl group at the 4-position of the quinoline core. This compound is of interest in medicinal and synthetic chemistry due to the quinoline scaffold's versatility in drug design and catalytic applications.

Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

2-chloro-4-propan-2-ylquinoline

InChI

InChI=1S/C12H12ClN/c1-8(2)10-7-12(13)14-11-6-4-3-5-9(10)11/h3-8H,1-2H3

InChI Key

NJKNPEHTSYWZJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituent type, position, and functional groups. These variations significantly influence physical properties and reactivity:

Compound Substituents Molecular Formula Melting Point (°C) Boiling Point (K) Key References
2-Chloro-4-isopropylquinoline Cl (C2), isopropyl (C4) C₁₂H₁₂ClN Not reported Not reported -
2-Chloro-4-methylquinoline Cl (C2), methyl (C4) C₁₀H₈ClN - 569.2
4-Chloro-α-p-tolylamino-2-phenylquinoline Cl (C4), phenyl (C2), p-tolylamino (side chain) C₂₂H₁₈ClN₂ 221 -
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid Cl (C6), isopropylphenyl (C2), COOH (C4) C₁₉H₁₆ClNO₂ Not reported Not reported

Observations:

  • Substituent Size and Polarity: The isopropyl group in this compound is bulkier and more hydrophobic than the methyl group in 2-chloro-4-methylquinoline, likely increasing its lipophilicity and boiling point compared to the methyl analog .
  • Functional Group Impact: The carboxylic acid group in the 6-chloro analog enhances polarity and solubility in aqueous media, contrasting with non-polar derivatives like 2-chloro-4-methylquinoline.

Comparative Data Limitations

Direct data on this compound are sparse. For instance:

  • Melting/Boiling Points: Only analogs like 2-chloro-4-methylquinoline (569.2 K) and 4-chloro-α-p-tolylamino-2-phenylquinoline (221°C) provide indirect benchmarks.
  • Synthetic Yields: High yields (80–88%) in esterified quinolines suggest efficient methodologies, but isopropyl-substituted variants may require further optimization.

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